4'-Methoxy-4-biphenylZinc bromide
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Overview
Description
4’-Methoxy-4-biphenylZinc bromide is an organozinc compound with the molecular formula C13H11BrOZn and a molecular weight of 328.5233 . This compound is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . It is typically supplied as a 0.50 M solution in tetrahydrofuran (THF) .
Preparation Methods
The synthesis of 4’-Methoxy-4-biphenylZinc bromide involves the reaction of 4’-Methoxy-4-biphenyl bromide with zinc in the presence of a suitable solvent like THF . The reaction is typically carried out under an inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
4’-Methoxy-4-biphenylZinc bromide is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling . In these reactions, it acts as a nucleophilic reagent that transfers the biphenyl moiety to an electrophilic partner, typically an aryl halide, in the presence of a palladium catalyst . The major product formed from these reactions is a biaryl compound, which is a key intermediate in the synthesis of various pharmaceuticals and organic materials .
Scientific Research Applications
4’-Methoxy-4-biphenylZinc bromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-Methoxy-4-biphenylZinc bromide in cross-coupling reactions involves the transmetalation step, where the biphenyl moiety is transferred from the zinc reagent to the palladium catalyst . This is followed by the reductive elimination step, which forms the biaryl product and regenerates the palladium catalyst . The molecular targets in these reactions are typically aryl halides, which undergo oxidative addition to the palladium catalyst .
Comparison with Similar Compounds
4’-Methoxy-4-biphenylZinc bromide is similar to other organozinc reagents used in cross-coupling reactions, such as phenylzinc bromide and 4-biphenylzinc bromide . its unique methoxy substituent can influence the electronic properties of the biphenyl moiety, potentially leading to different reactivity and selectivity in certain reactions . This makes it a valuable reagent for the synthesis of specific biaryl compounds that may not be easily accessible using other organozinc reagents .
Similar Compounds
- Phenylzinc bromide
- 4-Biphenylzinc bromide
- 4-Methoxyphenylzinc bromide
Properties
Molecular Formula |
C13H11BrOZn |
---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
bromozinc(1+);1-methoxy-4-phenylbenzene |
InChI |
InChI=1S/C13H11O.BrH.Zn/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11;;/h3-10H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
UNCUPNQIGHARCS-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=[C-]C=C2.[Zn+]Br |
Origin of Product |
United States |
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